molecular formula C20H19FN2OS B5589774 7-fluoro-N,2-dimethyl-N-[3-(methylthio)benzyl]-4-quinolinecarboxamide

7-fluoro-N,2-dimethyl-N-[3-(methylthio)benzyl]-4-quinolinecarboxamide

Cat. No. B5589774
M. Wt: 354.4 g/mol
InChI Key: QFKLVQOVJDNOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-fluoro-N,2-dimethyl-N-[3-(methylthio)benzyl]-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Radioligand Development for PET Imaging

Research on quinoline-2-carboxamide derivatives, including the development of carbon-11 labeled radioligands, highlights their potential in noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). This application is crucial for studying various diseases and disorders by enabling the visualization of PBR distribution and density in the human body. The study demonstrates the synthesis, evaluation, and high specific binding of these radioligands to PBR in several organs, suggesting their promising role in PBR imaging (Matarrese et al., 2001).

Anticancer and Antimicrobial Activities

Another significant area of application is in the development of anticancer and antimicrobial agents. Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and tested for their cytotoxic activity against various carcinoma cell lines. This research has led to the identification of compounds with significant anticancer activity, providing a foundation for future design of potent inhibitors for cancer treatment (Bhatt et al., 2015). Additionally, the antimycobacterial properties of pyrrolo[1,2-a]quinoline derivatives against Mycobacterium tuberculosis indicate their potential as promising anti-TB agents, underscoring the versatility of quinoline derivatives in addressing a range of infectious diseases (Venugopala et al., 2020).

Foldamer Research for Molecular Recognition

The self-association of aromatic oligoamide foldamers, incorporating quinolinecarboxylic acid derivatives, into double helices in water showcases their application in the field of molecular recognition and self-assembling systems. This research provides insights into the design of novel biomimetic structures capable of specific interactions, offering potential applications in nanotechnology and material science (Shang et al., 2014).

Fluorescence and Photophysical Studies

Studies on the photophysical properties of quinoline derivatives reveal their application in developing fluorescent probes and materials. The synthesis of benzene-fluorinated quinolin-4-ones and their fluorescence properties offer insights into the design of new fluorescent materials for sensing and imaging applications (Politanskaya et al., 2015).

properties

IUPAC Name

7-fluoro-N,2-dimethyl-N-[(3-methylsulfanylphenyl)methyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS/c1-13-9-18(17-8-7-15(21)11-19(17)22-13)20(24)23(2)12-14-5-4-6-16(10-14)25-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKLVQOVJDNOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)N(C)CC3=CC(=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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